molecular formula C22H23N5O4 B12199902 N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12199902
M. Wt: 421.4 g/mol
InChI Key: WDJBWWCYHOGUGV-UHFFFAOYSA-N
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Description

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole cores, followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and proteins, potentially inhibiting their activity . The indole moiety may also contribute to its biological activity by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of benzimidazole and indole moieties, which may confer a broader range of biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-27-16(12-13-17(30-2)8-9-18(31-3)20(13)27)21(29)23-11-10-19(28)26-22-24-14-6-4-5-7-15(14)25-22/h4-9,12H,10-11H2,1-3H3,(H,23,29)(H2,24,25,26,28)

InChI Key

WDJBWWCYHOGUGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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